molecular formula C19H20ClN3O5S2 B2992127 N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1030090-14-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2992127
CAS RN: 1030090-14-2
M. Wt: 469.96
InChI Key: JQYHAGWQMILDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O5S2 and its molecular weight is 469.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Novel Derivatives Preparation

Researchers have developed novel derivatives through processes like carbodiimide condensation, showcasing methodologies for synthesizing compounds with potentially valuable biological activities. Such studies emphasize the importance of structural modification in enhancing biological properties (Yu et al., 2014).

Crystal Structure Analysis

Detailed crystallographic studies have provided insights into the molecular configurations and intermolecular interactions of thiadiazole derivatives. These findings are crucial for understanding the relationship between structure and function, paving the way for the design of more efficient molecules (Ismailova et al., 2014).

Potential Applications

Antimicrobial and Antitumor Activity

Some derivatives have been evaluated for their antimicrobial and antitumor activities, indicating the potential of thiadiazole compounds in developing new therapeutic agents. The ability to target specific bacterial strains and cancer cells highlights the importance of such compounds in medical research (Sah et al., 2014), (Yurttaş et al., 2015).

Insecticidal Efficacy

The exploration of heterocyclic compounds incorporating thiadiazole moiety against agricultural pests, such as the cotton leafworm, demonstrates the potential of these compounds in pest management strategies. Such research contributes to the development of novel insecticidal agents (Fadda et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on the spectroscopic properties, quantum mechanical aspects, and ligand-protein interactions of benzothiazolinone acetamide analogs offer insights into their potential use in dye-sensitized solar cells (DSSCs) and as COX inhibitors. These findings underscore the versatility of thiadiazole derivatives in various technological and biomedical applications (Mary et al., 2020).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S2/c1-4-23-14-7-5-6-8-17(14)30(25,26)22-19(23)29-11-18(24)21-13-9-12(20)15(27-2)10-16(13)28-3/h5-10H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYHAGWQMILDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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